![molecular formula C20H16ClN3O B4165460 12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4165460.png)
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Overview
Description
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound belonging to the class of benzimidazoquinazolinones. This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydrobenzimidazoquinazolinone core. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-component reactions. One common method includes the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of a catalyst such as molybdate sulfuric acid (MSA) under solvent-free conditions . Another approach involves the use of Cu@Fe3O4 magnetic nanoparticles as a catalyst, which allows for easy separation and reuse of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is emphasized to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the core structure .
Scientific Research Applications
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It also increases the accumulation of reactive oxygen species, which contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like afatinib, erlotinib, gefitinib, and lapatinib share a similar quinazoline core and are used as anticancer agents.
Benzimidazole Derivatives: These compounds have a benzimidazole core and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its combined benzimidazole and quinazoline structures, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential antitumor activity make it a valuable compound for further research and development .
Properties
IUPAC Name |
12-(3-chlorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-13-6-3-5-12(11-13)19-18-15(8-4-10-17(18)25)23-20-22-14-7-1-2-9-16(14)24(19)20/h1-3,5-7,9,11,19H,4,8,10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPVLLNZJXLHGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC(=CC=C5)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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